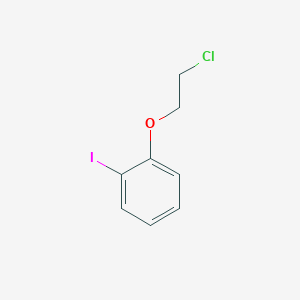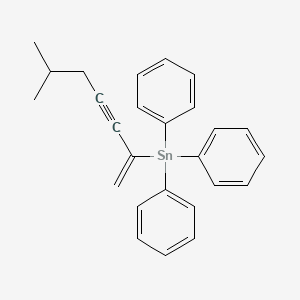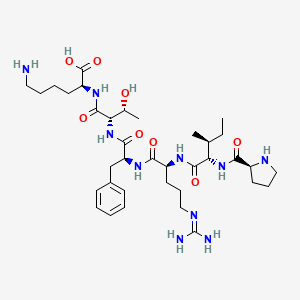![molecular formula C18H15BrN2O2 B15169122 Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-33-1](/img/structure/B15169122.png)
Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound that features both bromophenyl and hydroxy-naphthalenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-bromobenzylamine with 7-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding. The presence of the hydroxy-naphthalenyl group makes it a useful probe for fluorescence-based assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The bromophenyl and hydroxy-naphthalenyl groups can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-[(2-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N-[(2-fluorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
- Urea, N-[(2-methylphenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
Uniqueness
The uniqueness of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
Eigenschaften
CAS-Nummer |
648420-33-1 |
|---|---|
Molekularformel |
C18H15BrN2O2 |
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
1-[(2-bromophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23) |
InChI-Schlüssel |
NHTLFZBVOOZOGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)

![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)



![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)


![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)
